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Compound of Interest

Compound Name: Propargyl-PEG7-alcohol

Cat. No.: B610270 Get Quote

Propargyl-PEG7-alcohol is a discrete polyethylene glycol (dPEG) linker that is frequently

employed in bioconjugation and drug development. Its structure, featuring a terminal alkyne

group and a hydroxyl group separated by a seven-unit polyethylene glycol chain, makes it a

versatile tool for researchers. This guide provides an in-depth overview of its chemical

properties, applications, and relevant experimental workflows.

Core Properties and Specifications
Propargyl-PEG7-alcohol is a valuable reagent in the field of chemical biology, particularly for

its role as a linker in creating more complex molecular architectures. Below is a summary of its

key physicochemical properties.
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Property Value Reference(s)

CAS Number 944560-99-0 [1][2][3]

Molecular Formula C15H28O7 [1]

Molecular Weight 320.38 g/mol [1]

Purity Typically >95%, >96%, or 98% [1][2][3]

Form Liquid [2]

Solubility
Soluble in Water, DMSO,

DCM, DMF
[3]

Storage
Recommended storage at

-20°C
[3]

Applications in Research and Drug Development
The primary utility of Propargyl-PEG7-alcohol stems from its bifunctional nature. The terminal

alkyne is available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry,

while the terminal hydroxyl group can be further functionalized.[3][4] This makes it an important

component in the construction of Proteolysis Targeting Chimeras (PROTACs) and other

complex bioconjugates.

PROTAC Synthesis
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an

E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target

protein. Propargyl-PEG7-alcohol serves as a building block for the linker component of

PROTACs, providing the necessary spacing and flexibility for the two binding moieties to

effectively engage their respective protein targets.[4][5]
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Caption: General mechanism of action for a PROTAC molecule.

Click Chemistry
The propargyl group is the key functional moiety for click chemistry. Specifically, it undergoes a

highly efficient and specific cycloaddition reaction with azide-containing molecules in the

presence of a copper(I) catalyst. This reaction is widely used to conjugate molecules in

complex biological environments due to its high yield, stereospecificity, and the bio-inert nature

of the participating functional groups.[3][4]

Experimental Protocols
While specific protocols for Propargyl-PEG7-alcohol are often proprietary or application-

dependent, a general procedure for a copper-catalyzed azide-alkyne cycloaddition (CuAAC)

reaction is provided below. This protocol serves as a representative workflow for conjugating

Propargyl-PEG7-alcohol to an azide-functionalized molecule.

Objective: To conjugate Propargyl-PEG7-alcohol to an azide-containing molecule (Molecule-

N3).

Materials:
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Propargyl-PEG7-alcohol

Azide-functionalized molecule (Molecule-N3)

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Solvent (e.g., DMSO, water, t-butanol/water mixture)

Procedure:

Reagent Preparation:

Prepare a stock solution of Propargyl-PEG7-alcohol in the chosen solvent.

Prepare a stock solution of Molecule-N3 in the same solvent.

Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

Reaction Setup:

In a suitable reaction vessel, add Molecule-N3.

Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of Propargyl-PEG7-alcohol.

Add the solvent to achieve the desired reaction concentration.

Initiation of Click Reaction:

Add sodium ascorbate to the reaction mixture (typically 5-10 mole percent).

Add CuSO4 to the reaction mixture (typically 1-5 mole percent). The sodium ascorbate will

reduce Cu(II) to the active Cu(I) species in situ.

Alternatively, a Cu(I) source like copper(I) bromide or a pre-formed Cu(I)-ligand complex

can be used.

Reaction Conditions:
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Allow the reaction to proceed at room temperature with stirring.

Reaction times can vary from 1 to 24 hours, depending on the reactivity of the substrates.

The reaction can be monitored by techniques such as TLC, LC-MS, or NMR to assess

completion.

Purification:

Upon completion, the reaction mixture may be quenched.

The desired conjugate is typically purified using chromatographic techniques such as flash

column chromatography, preparative HPLC, or size-exclusion chromatography to remove

excess reagents and byproducts.
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Caption: General workflow for a CuAAC click chemistry reaction.
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In summary, Propargyl-PEG7-alcohol is a key enabling reagent for researchers in drug

development and chemical biology. Its well-defined structure and dual functionality allow for its

seamless integration into synthetic routes for creating complex and targeted therapeutic agents

like PROTACs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. precisepeg.com [precisepeg.com]

2. PRopargyl-peg7-alcohol | CymitQuimica [cymitquimica.com]

3. Propargyl-PEG7-alcohol, 944560-99-0 | BroadPharm [broadpharm.com]

4. medchemexpress.com [medchemexpress.com]

5. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Propargyl-PEG7-alcohol: A Technical Guide for Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610270#propargyl-peg7-alcohol-cas-number-and-
purity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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